

# Itraconazole-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Itraconazole-d9 |           |
| Cat. No.:            | B15545306       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Itraconazole, a triazole antifungal agent, has garnered significant attention beyond its primary indication for the treatment of fungal infections. Preclinical and clinical studies have revealed its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. **Itraconazole-d9**, a deuterated form of Itraconazole, serves as a crucial tool for researchers in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the molecular characteristics of **Itraconazole-d9**, its mechanistic actions, and relevant experimental protocols.

## Core Data Presentation Molecular Profile of Itraconazole-d9



| Property         | Value                          | References |
|------------------|--------------------------------|------------|
| Chemical Formula | C35H29D9Cl2N8O4                | [1][2]     |
| Molecular Weight | 714.69 g/mol                   | [1][2]     |
| CAS Number       | 1309272-50-1                   | [3]        |
| Appearance       | Off-White Solid                | [4]        |
| Parent Compound  | Itraconazole (CAS: 84625-61-6) | [1]        |

## Key Mechanistic Inhibitory Concentrations (IC50) of

Itraconazole

| Target/Process                    | IC <sub>50</sub>              | Cell Line/System                                     | References |
|-----------------------------------|-------------------------------|------------------------------------------------------|------------|
| Hedgehog Signaling<br>Pathway     | ~800 nM                       | Shh-Light2 reporter cells                            | [5]        |
| VEGFR2<br>Phosphorylation         | Inhibition observed at 400 nM | Human Umbilical Vein<br>Endothelial Cells<br>(HUVEC) | [6]        |
| Endothelial Cell<br>Proliferation | Potent inhibition observed    | Human Umbilical Vein<br>Endothelial Cells<br>(HUVEC) | [7]        |

### **Mechanism of Action**

Itraconazole exhibits a multifaceted mechanism of action, targeting distinct pathways in fungal and mammalian cells.

### **Antifungal Activity**

The primary antifungal mechanism of Itraconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of



ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[8][9]

### **Anticancer Activity**

Itraconazole's anticancer effects are attributed to two primary mechanisms: inhibition of the Hedgehog signaling pathway and anti-angiogenic activity.[10]

- Hedgehog Pathway Inhibition: Itraconazole acts as a potent antagonist of the Hedgehog signaling pathway by acting on the Smoothened (SMO) protein, a key component of the pathway.[5] This inhibition is distinct from its antifungal action and occurs at concentrations achievable in patients undergoing antifungal therapy.[5] The Hedgehog pathway is aberrantly activated in several cancers, and its inhibition can suppress tumor growth.[5]
- Anti-Angiogenesis: Itraconazole inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] This effect is mediated, at least in part, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking.[6] This leads to a reduction in VEGFR2 signaling and subsequent downstream effects on endothelial cell proliferation, migration, and tube formation.[6][7]

# Signaling Pathways Hedgehog Signaling Pathway Inhibition by Itraconazole





Click to download full resolution via product page

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

## Anti-Angiogenic Mechanism of Itraconazole via VEGFR2 Inhibition





Click to download full resolution via product page

Caption: Itraconazole inhibits angiogenesis by disrupting VEGFR2 function.

# Experimental Protocols & Workflows Synthesis of Itraconazole-d9

While a detailed, step-by-step protocol for the synthesis of **Itraconazole-d9** is not publicly available, the general synthetic strategy involves the introduction of deuterium atoms into the sec-butyl side chain of an Itraconazole precursor. This is typically achieved by using deuterated reagents during the synthesis of this side chain, which is then coupled to the triazolone core of the molecule. The final steps involve the condensation of the modified side-chain intermediate with the dioxolane-containing fragment of Itraconazole.



### Experimental Workflow: Investigating the Anti-Angiogenic Effects of Itraconazole



Click to download full resolution via product page

Caption: A typical workflow for evaluating the anti-angiogenic properties of Itraconazole.

### **Detailed Methodologies**

- 1. Endothelial Cell Tube Formation Assay[7][11]
- Objective: To assess the ability of Itraconazole to inhibit the formation of capillary-like structures by endothelial cells in vitro.
- Materials:
  - Human Umbilical Vein Endothelial Cells (HUVEC)



- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel)
- 96-well plates
- Itraconazole stock solution (in DMSO)
- Calcein AM (for visualization)

#### Protocol:

- $\circ$  Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50  $\mu$ L of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVEC and resuspend them in EGM-2 at a density of 1.5 x 10<sup>5</sup> cells/mL.
- Add 100 μL of the HUVEC suspension to each well.
- Add Itraconazole at desired concentrations (and a DMSO vehicle control).
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.
- After incubation, carefully remove the medium and wash the cells with PBS.
- Add Calcein AM solution (e.g., 2 μM in PBS) and incubate for 30 minutes at 37°C.
- Visualize and capture images of the tube network using a fluorescence microscope.
- Quantify tube formation by measuring parameters such as total tube length, number of junctions, and total network size using appropriate software.
- 2. VEGFR2 Phosphorylation Assay (Western Blot)[6]
- Objective: To determine the effect of Itraconazole on VEGF-induced phosphorylation of VEGFR2.



- Materials:
  - HUVEC
  - Serum-free medium
  - Recombinant human VEGF
  - Itraconazole stock solution (in DMSO)
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
  - HRP-conjugated secondary antibody
  - Chemiluminescent substrate
- Protocol:
  - Seed HUVEC and grow to near confluence.
  - Starve the cells in serum-free medium for 4-6 hours.
  - Pre-treat the cells with Itraconazole or DMSO vehicle for a specified time (e.g., 24 hours).
  - Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
  - Immediately place the plate on ice and wash the cells with ice-cold PBS.
  - Lyse the cells with ice-cold lysis buffer.
  - Determine protein concentration of the lysates using a BCA assay.
  - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  - Block the membrane and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2.



- Incubate with HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
- 3. Use of Itraconazole-d9 as an Internal Standard for LC-MS/MS Analysis[12]
- Objective: To accurately quantify Itraconazole concentrations in biological samples (e.g., plasma).
- Protocol Overview (Protein Precipitation Method):
  - Sample Preparation:
    - To a 100 μL aliquot of plasma sample, add a known amount of **Itraconazole-d9** internal standard solution (in a solvent like methanol or acetonitrile).
    - Add a protein precipitation solvent (e.g., acetonitrile containing an acid) to the plasma sample.
    - Vortex vigorously to mix and precipitate the proteins.
    - Centrifuge the sample at high speed to pellet the precipitated proteins.
  - Analysis:
    - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
    - Inject an aliquot of the supernatant into the LC-MS/MS system.
    - Monitor the specific mass transitions for both Itraconazole and Itraconazole-d9.
  - Quantification:
    - Generate a calibration curve using known concentrations of Itraconazole with a fixed concentration of Itraconazole-d9.



- Calculate the ratio of the peak area of Itraconazole to the peak area of Itraconazole-d9
  for both the standards and the unknown samples.
- Determine the concentration of Itraconazole in the unknown samples by interpolating from the calibration curve.

#### Conclusion

Itraconazole-d9 is an indispensable tool for the precise and accurate quantification of Itraconazole in preclinical and clinical research. The growing body of evidence supporting the anticancer activities of Itraconazole, through its inhibition of the Hedgehog and angiogenesis pathways, highlights the importance of such tools in advancing our understanding of its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the multifaceted biological activities of this promising repurposed drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole PMC [pmc.ncbi.nlm.nih.gov]
- 5. reya-lab.org [reya-lab.org]
- 6. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]



- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Frontiers | Hedgehog signaling is a promising target for the treatment of hepatic fibrogenesis: a new management strategy using itraconazole-loaded nanoparticles [frontiersin.org]
- 10. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett's Esophagus to Invasive Esophageal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific NG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Itraconazole-d9: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545306#molecular-weight-and-formula-of-itraconazole-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com